molecular formula C26H25NO3 B11086762 4-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

4-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B11086762
M. Wt: 399.5 g/mol
InChI Key: KVEIWIOVJPXFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide: is a chemical compound with the following properties:

    Linear Formula: CHNOS

    CAS Number: 477318-62-0

    Molecular Weight: 521.602 g/mol

    MDL Number: MFCD03224362

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of functional groups onto the benzene ring. Specific methods may vary, but a common approach includes amide bond formation between the cyclohexylamine and the corresponding acid chloride or anhydride.

Reaction Conditions:: Reaction conditions typically involve the use of suitable solvents, catalysts, and temperature control. Detailed procedures would require specific literature references.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited.

Chemical Reactions Analysis

Reactivity:: 4-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide may undergo various reactions, including:

    Oxidation: Oxidative processes can modify the functional groups.

    Reduction: Reduction reactions may lead to the formation of corresponding amines.

    Substitution: Substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:

    Oxidation: Potassium permanganate (KMnO), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH), ether solvent.

    Substitution: Alkyl halides, Lewis acids.

Major Products:: The major products depend on the specific reaction and the starting materials used.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for potential biological activity.

    Medicine: Possible therapeutic applications.

    Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

    N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide:

    N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide:

    N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide:

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

4-cyclohexyl-N-(2-methoxydibenzofuran-3-yl)benzamide

InChI

InChI=1S/C26H25NO3/c1-29-25-15-21-20-9-5-6-10-23(20)30-24(21)16-22(25)27-26(28)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h5-6,9-17H,2-4,7-8H2,1H3,(H,27,28)

InChI Key

KVEIWIOVJPXFFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.